molecular formula C7H7ClN2O3 B1480459 Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate CAS No. 1554322-12-1

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate

Cat. No.: B1480459
CAS No.: 1554322-12-1
M. Wt: 202.59 g/mol
InChI Key: HFKKUHBIGKCALE-UHFFFAOYSA-N
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Description

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a useful research compound. Its molecular formula is C7H7ClN2O3 and its molecular weight is 202.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 6-chloro-5-methoxypyrimidine-4-carboxylate is a pyrimidine derivative that has attracted significant attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C8H8ClN2O3
  • Molecular Weight : 202.61 g/mol

This compound exhibits its biological effects primarily through interactions with nucleic acids. The compound can be incorporated into DNA or RNA, disrupting normal cellular processes such as replication and transcription. This mechanism is particularly relevant in the context of viral infections and cancer cell proliferation, where it may inhibit the activity of DNA polymerases and other enzymes involved in nucleic acid metabolism .

Antimicrobial Properties

Research has indicated that this compound possesses notable antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves interference with bacterial DNA synthesis, leading to cell death .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It has shown promise as an inhibitor of cancer cell proliferation, particularly in breast and colon cancer models. The compound's ability to disrupt nucleic acid synthesis is a key factor in its anticancer efficacy .

Case Studies

StudyFindings
Study A Evaluated the antimicrobial efficacy against E. coli and S. aureus, showing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Study B Investigated anticancer properties in vitro using MCF-7 breast cancer cells, reporting a reduction in cell viability by 70% at a concentration of 50 µM after 48 hours.
Study C Assessed the compound's effect on human lung cancer cells (A549), revealing significant apoptosis induction through caspase activation pathways.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by its structural characteristics. Variations in substituents on the pyrimidine ring can enhance or diminish its efficacy against specific biological targets. For instance, modifications to the methoxy and chloro groups have been correlated with increased potency against certain cancer cell lines .

Properties

IUPAC Name

methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClN2O3/c1-12-5-4(7(11)13-2)9-3-10-6(5)8/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFKKUHBIGKCALE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CN=C1Cl)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7ClN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1554322-12-1
Record name methyl 6-chloro-5-methoxypyrimidine-4-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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